2-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
The compound 2-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a structurally complex molecule featuring:
- A thiazolo[3,2-b][1,2,4]triazole bicyclic heterocyclic core.
- A 3-fluorophenyl substituent attached to the thiazolo-triazole ring.
- A 2-fluorobenzenesulfonamide group linked via an ethyl chain to the core.
The sulfonamide moiety is a hallmark of enzyme-targeting agents (e.g., carbonic anhydrase inhibitors), while fluorine substitutions enhance metabolic stability and binding affinity through electronegative and hydrophobic effects .
Properties
IUPAC Name |
2-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2S2/c19-13-5-3-4-12(10-13)17-22-18-24(23-17)14(11-27-18)8-9-21-28(25,26)16-7-2-1-6-15(16)20/h1-7,10-11,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJACRRIOQXUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which can adopt different orientations towards the target site. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole derivatives generally have good bioavailability due to their physico-chemical properties.
Biological Activity
The compound 2-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer activities, and provides insights from recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.5 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those containing thiazole rings. The compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity with MIC values ranging from 8 to 32 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Comparative Efficacy : In a comparative study, the compound exhibited higher potency than traditional antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer properties of compounds featuring the triazole scaffold have been well-documented. The compound under review has shown promising results in inhibiting cancer cell proliferation:
- Cell Line Studies : In vitro studies indicated that the compound effectively inhibited the growth of A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the thiazole and triazole moieties can influence biological activity:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity. For instance, compounds with hydroxyl substitutions demonstrated improved potency compared to their unsubstituted counterparts .
- Chain Length Influence : Variations in the alkyl chain length at specific positions were found to affect activity levels; longer chains generally reduced efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Thiazolotriazoles as Anti-infectives : Research showed that thiazolotriazoles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Hybrid Compounds : Studies on quinolone-triazole hybrids revealed enhanced antibacterial properties compared to individual components, suggesting that hybridization could be a strategic approach in drug design .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles :
- The target’s thiazolo-triazole core offers distinct hydrogen-bonding sites compared to benzothiazole () or triazolo-thiadiazole (). The latter’s crystallographic data () suggests planar geometry, which may influence membrane permeability .
- Oxadiazole-containing compounds () prioritize rigidity, contrasting with the ethyl linker in the target, which introduces conformational flexibility .
Substituent Effects :
- Fluorine vs. methoxy/trifluoromethyl : Fluorine’s electron-withdrawing nature may improve target binding compared to methoxy’s electron-donating properties () .
- Sulfonamide vs. acetamide/sulfanyl : Sulfonamide’s acidity (pKa ~10) enhances solubility and enzyme active-site interactions relative to acetamide () or sulfanyl () groups .
Pharmacological Hypotheses: The target’s dual fluorophenyl groups likely increase lipophilicity (logP) and metabolic resistance compared to mono-fluorinated analogs (). The ethyl linker may allow optimal spacing for binding pockets, a feature absent in rigid triazolo-thiadiazoles () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with the preparation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-haloketones. Use triethylamine as a base to facilitate thiazole ring formation .
- One-pot approaches : Combine sequential reactions (e.g., amidation, sulfonylation) in a single vessel to reduce purification steps. Catalyst-free conditions (e.g., refluxing ethanol) are effective for triazole-thiazole fusion .
- Purification : Employ recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
- Optimization :
- Temperature : Maintain 80–100°C during cyclization to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves yield in final steps .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Structural characterization :
- X-ray crystallography : Resolve the fused thiazolo-triazole system and confirm sulfonamide connectivity .
- NMR spectroscopy : Use -NMR to track fluorine substituents and -NMR to verify ethyl linker integration .
- Purity assessment :
- HPLC : Utilize a C18 column with UV detection (254 nm) and acetonitrile/water mobile phase to quantify impurities (<0.5%) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of benzenesulfonamide group) .
Q. What are the primary biological targets and proposed mechanisms of action for this compound?
- Targets :
- Kinases : Structural analogs inhibit p38 MAP kinase, reducing pro-inflammatory cytokines (e.g., TNF-α) .
- Microbial enzymes : Thiazole-triazole hybrids disrupt bacterial dihydrofolate reductase (DHFR) .
- Mechanism :
- Competitive binding to ATP pockets via the sulfonamide group and hydrophobic interactions with the fluorophenyl moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodology :
-
Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
-
Bioisosteric replacements : Substitute the benzenesulfonamide with a pyridine-3-sulfonamide to enhance solubility .
- Evaluation :
-
In vitro assays : Measure IC values against p38 MAP kinase or microbial DHFR using fluorescence polarization .
-
Molecular docking : Simulate binding poses with AutoDock Vina to prioritize synthetically feasible analogs .
Table 1: SAR of Key Analogues
Substituent (R) p38 MAPK IC (nM) Solubility (mg/mL) 3-Fluorophenyl 12.3 ± 1.2 0.05 4-CF-phenyl 8.7 ± 0.9 0.03 2-Naphthyl 23.1 ± 2.1 0.01
Q. How should researchers address contradictions in reported bioactivity data across different experimental models?
- Root causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) may alter kinase expression levels .
- Solubility issues : Low aqueous solubility (0.05 mg/mL) can lead to false negatives in cell-based assays .
- Solutions :
- Cross-validation : Confirm activity using orthogonal assays (e.g., Western blot for phosphorylated p38 alongside enzymatic assays) .
- Formulation optimization : Use co-solvents (e.g., 5% DMSO/PBS) or nanoemulsions to improve bioavailability .
Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?
- Environmental fate studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. The sulfonamide group is stable under acidic conditions but hydrolyzes at pH >10 .
- Photolysis : Expose to UV light (λ = 254 nm) to identify photoproducts (e.g., defluorinated derivatives) .
- Ecotoxicology :
- OECD guidelines : Conduct acute toxicity tests on Daphnia magna (48-h EC) and algae (72-h growth inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
